2,7-Dimethyl-10-phenylacridin-9(10H)-one is an organic compound with the molecular formula . It is classified within the acridine family, which is notable for its diverse applications in fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a distinct structure characterized by a phenyl group attached to the acridine core and two methyl groups located at positions 2 and 7 of the acridine ring system. This unique configuration contributes to its chemical properties and potential applications in various scientific domains.
The synthesis of 2,7-Dimethyl-10-phenylacridin-9(10H)-one can be achieved through several methods, including:
The typical reaction conditions include:
The molecular structure of 2,7-Dimethyl-10-phenylacridin-9(10H)-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 299.4 g/mol |
IUPAC Name | 2,7-Dimethyl-10-phenylacridin-9-one |
InChI | InChI=1S/C21H17NO/c1-14... |
InChI Key | ZFGJBTQJOSUQPV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N(C3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4 |
2,7-Dimethyl-10-phenylacridin-9(10H)-one participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,7-Dimethyl-10-phenylacridin-9(10H)-one primarily involves its interaction with biological targets through various pathways:
Studies have indicated that acridine derivatives exhibit cytotoxicity against certain cancer cell lines due to these mechanisms.
The physical properties of 2,7-Dimethyl-10-phenylacridin-9(10H)-one include:
Key chemical properties include:
2,7-Dimethyl-10-phenylacridin-9(10H)-one has several noteworthy applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7